molecular formula C12H9FN2O B8621138 4-Amino-3-(4-fluorobenzoyl)pyridine

4-Amino-3-(4-fluorobenzoyl)pyridine

Cat. No. B8621138
M. Wt: 216.21 g/mol
InChI Key: LONPXALBMZWWPJ-UHFFFAOYSA-N
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Patent
US06316464B1

Procedure details

A solution of N-[3-(4-fluorobenzoyl)pyridin-4-yl]-2,2-dimethylpropanamide (2.85 g, 9.5 mmol) in 3 N aqueous HCl (15 ml) was warmed at reflux overnight. After cooling to room temperature, the reaction mixture was washed with ether, the aqueous layer was separated and neutralized with potassium carbonate. The product was extracted into ethyl acetate, dried over potassium carbonate/sodium carbonate and concentrated. The residue was purified by flash chromatography (5% methanol/methylene chloride gradient) to afford 4-amino-3-(4-fluorobenzoyl)pyridine (1.58 g).
Name
N-[3-(4-fluorobenzoyl)pyridin-4-yl]-2,2-dimethylpropanamide
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:22]=[CH:21][C:5]([C:6]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][C:13]=2[NH:14]C(=O)C(C)(C)C)=[O:7])=[CH:4][CH:3]=1>Cl>[NH2:14][C:13]1[CH:12]=[CH:11][N:10]=[CH:9][C:8]=1[C:6](=[O:7])[C:5]1[CH:21]=[CH:22][C:2]([F:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
N-[3-(4-fluorobenzoyl)pyridin-4-yl]-2,2-dimethylpropanamide
Quantity
2.85 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C=2C=NC=CC2NC(C(C)(C)C)=O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
the reaction mixture was washed with ether
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate/sodium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (5% methanol/methylene chloride gradient)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC=C1)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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